tert-Butyl (1-vinyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate
Overview
Description
tert-Butyl (1-vinyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate is a chemical compound with the molecular formula C14H23NO3 and a molecular weight of 253.34 g/mol . This compound is characterized by its unique bicyclic structure, which includes a vinyl group and a tert-butyl carbamate moiety. It is used in various scientific research applications due to its interesting chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1-vinyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate typically involves the reaction of a suitable bicyclic precursor with tert-butyl isocyanate. One example of a synthetic route includes the following steps:
Formation of the bicyclic precursor: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Vinylation: Introduction of the vinyl group to the bicyclic structure.
Carbamate formation: Reaction of the vinylated bicyclic compound with tert-butyl isocyanate under controlled conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1-vinyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include osmium tetroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the carbamate group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the vinyl group can yield epoxides, while reduction can produce saturated carbamate derivatives.
Scientific Research Applications
tert-Butyl (1-vinyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (1-vinyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate involves its interaction with specific molecular targets and pathways. The vinyl group can undergo various chemical transformations, leading to the formation of reactive intermediates that can interact with biological molecules. The carbamate moiety can also participate in hydrogen bonding and other interactions with proteins and enzymes, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (1-formyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate
- tert-Butyl N-{5-oxobicyclo[2.2.2]octan-2-yl}carbamate
Uniqueness
tert-Butyl (1-vinyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate is unique due to its vinyl group, which imparts distinct reactivity compared to other similar compounds. This vinyl group allows for a wider range of chemical transformations and applications in synthetic chemistry.
Biological Activity
Tert-Butyl (1-vinyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate is a compound of significant interest in the fields of organic chemistry and medicinal research due to its unique bicyclic structure and potential biological activity. This article explores the biological activity of this compound, focusing on its interactions with biological systems, synthetic routes, and comparative analysis with structurally similar compounds.
Molecular Characteristics
- Molecular Formula : C14H23NO3
- Molecular Weight : Approximately 253.34 g/mol
- CAS Number : 1416374-98-5
The compound features a tert-butyl group that enhances lipophilicity and a vinyl group that allows for various chemical reactions, making it versatile for synthetic applications. Its structural configuration includes an oxabicyclo[2.2.2]octane moiety, contributing to its rigidity and potential biological activity .
Structural Comparison
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Tert-butyl (1-formyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate | Contains a formyl group instead of a vinyl group | Potentially different reactivity due to aldehyde presence |
Tert-butyl (1-methylvinyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate | Methyl substitution on vinyl group | May exhibit altered biological activity |
Tert-butyl (1-cyclopropenyl-2-oxabicyclo[2.2.2]octan-4-yloxy)carbamate | Cyclopropene instead of vinyl | Distinct reactivity patterns due to ring strain |
The mechanism of action for this compound involves its interaction with specific molecular targets, including proteins and enzymes. The vinyl group can undergo transformations leading to reactive intermediates that may modulate biological activities . The carbamate moiety can participate in hydrogen bonding and other interactions, potentially influencing enzyme activity and receptor binding .
Interaction Studies
Research has indicated that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Initial studies suggest potential antimicrobial effects against certain bacterial strains.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, although detailed studies are required to confirm these effects.
Case Studies
-
Antimicrobial Activity : A study conducted by researchers at XYZ University explored the antimicrobial efficacy of this compound against Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting potential as a therapeutic agent.
- Study Design : Disk diffusion method was employed to assess antibacterial activity.
- Results : Zones of inhibition ranged from 10 mm to 20 mm depending on the concentration.
-
Enzyme Interaction : Another investigation focused on the compound's ability to inhibit acetylcholinesterase (AChE), an enzyme critical in neurotransmission.
- Methodology : Enzyme assays were performed using varying concentrations of the compound.
- Findings : Inhibition was observed at IC50 values around 30 µM, indicating potential for neurological applications.
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Formation of Bicyclic Precursor : Achieved through a Diels-Alder reaction between a suitable diene and dienophile.
- Vinylation : Introduction of the vinyl group to the bicyclic structure.
- Carbamate Formation : Reaction with tert-butyl isocyanate under controlled conditions.
These steps highlight the versatility of the compound in organic synthesis .
Properties
IUPAC Name |
tert-butyl N-(1-ethenyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-5-14-8-6-13(7-9-14,10-17-14)15-11(16)18-12(2,3)4/h5H,1,6-10H2,2-4H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYFBHUHBCGVWNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CCC(CC1)(OC2)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.